molecular formula C10H8ClNO2 B1371888 methyl 4-chloro-1H-indole-6-carboxylate CAS No. 885522-78-1

methyl 4-chloro-1H-indole-6-carboxylate

Cat. No. B1371888
CAS RN: 885522-78-1
M. Wt: 209.63 g/mol
InChI Key: JUXKOXNZVJDRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1H-indole-6-carboxylate (MCIC) is a synthetic compound that has been used in a variety of scientific experiments. MCIC is a versatile compound that can be used for a wide range of applications, including synthesis, research, and drug development. MCIC has a wide range of biochemical and physiological effects, and is a useful tool for researchers in the field of biochemistry and physiology.

Scientific Research Applications

Anticancer Immunomodulators

As a reactant, methyl 4-chloro-1H-indole-6-carboxylate might be used in the preparation of tryptophan dioxygenase inhibitors which are considered as potential anticancer immunomodulators. These compounds can modulate the immune system to help fight cancer .

Neurotoxin Inhibition

It may serve as an inhibitor of botulinum neurotoxin. Botulinum toxins can cause serious conditions like botulism, and inhibitors are crucial for developing treatments against such toxins .

ITK Inhibitors

The compound could be used in the synthesis of ITK inhibitors. ITK is a kinase involved in T-cell signaling, and its inhibitors can have therapeutic applications in immune-related diseases .

Antibacterial Agents

Methyl 4-chloro-1H-indole-6-carboxylate might be a precursor in creating antibacterial agents. Given the rise of antibiotic resistance, new antibacterial compounds are always in demand .

CB2 Cannabinoid Receptor Ligands

It could also be used to develop CB2 cannabinoid receptor ligands. These receptors are involved in pain sensation, and ligands for these receptors could lead to new pain management therapies .

Hepatitis C Virus Research

Lastly, this compound may be involved in the synthesis of inhibitors of the hepatitis C virus NS5B polymerase, which is essential for viral replication. Inhibitors can thus serve as potential therapeutic agents against hepatitis C .

properties

IUPAC Name

methyl 4-chloro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXKOXNZVJDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646520
Record name Methyl 4-chloro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885522-78-1
Record name Methyl 4-chloro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-chloro-1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-chloro-1H-indole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-chloro-1H-indole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-chloro-1H-indole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-chloro-1H-indole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-chloro-1H-indole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.